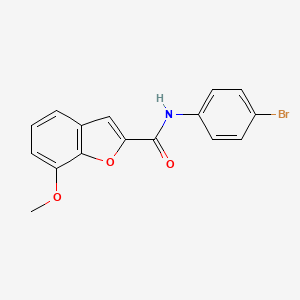
N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromophenyl group and a methoxy group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide typically involves the condensation of 4-bromophenylamine with 7-methoxybenzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 7-hydroxybenzofuran-2-carboxamide.
Reduction: Formation of N-(4-bromophenyl)-7-methoxybenzofuran-2-amine.
Substitution: Formation of N-(4-substituted phenyl)-7-methoxybenzofuran-2-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(4-chlorophenyl)-7-methoxybenzofuran-2-carboxamide: Contains a chlorine atom instead of a bromine atom, which can influence its physicochemical properties and interactions with biological targets.
N-(4-bromophenyl)-7-hydroxybenzofuran-2-carboxamide: Contains a hydroxyl group instead of a methoxy group, which can alter its solubility and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H12BrNO3 |
|---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
N-(4-bromophenyl)-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H12BrNO3/c1-20-13-4-2-3-10-9-14(21-15(10)13)16(19)18-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,18,19) |
InChI Key |
LCKQNYHVTDRWBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14874857.png)
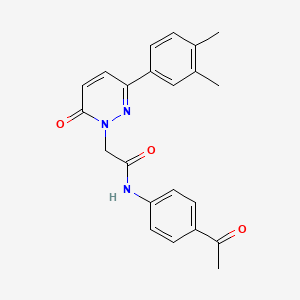
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B14874884.png)
![4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B14874886.png)
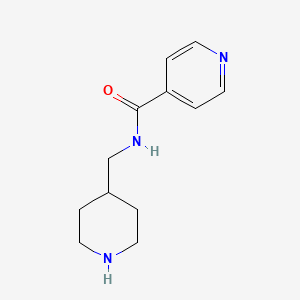
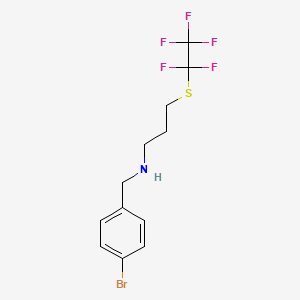
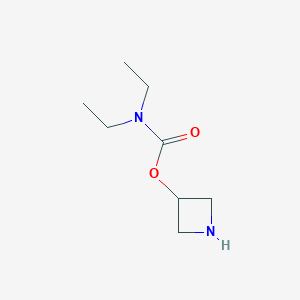
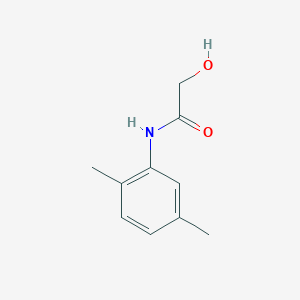
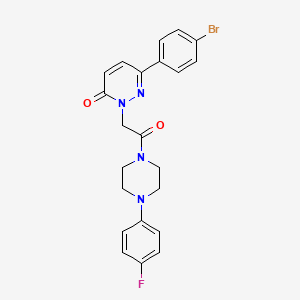
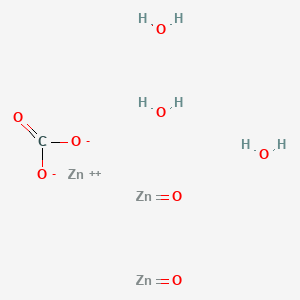
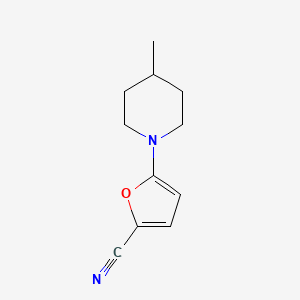
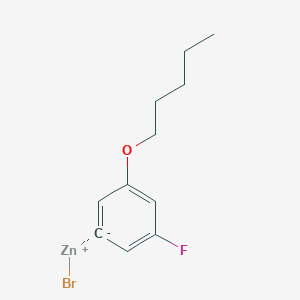
![3-Fluoro-4-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14874936.png)
